1-(Difluoromethyl)-3-(trifluoromethoxy)benzene
Description
1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 1 and a trifluoromethoxy (-OCF₃) group at position 3 . This compound belongs to a class of fluorinated aromatics known for their unique electronic and steric properties, which are critical in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group is a strong electron-withdrawing substituent, while the trifluoromethoxy group further enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug design .
Properties
Molecular Formula |
C8H5F5O |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O/c9-7(10)5-2-1-3-6(4-5)14-8(11,12)13/h1-4,7H |
InChI Key |
AWIGHSPVJBYMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Trichloromethyl-Benzene Derivatives
Overview:
A key precursor in synthesizing 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is the fluorination of trichloromethyl-benzene derivatives. This process typically involves fluorine sources such as hydrogen fluoride (HF) or anhydrous fluoride compounds, under controlled temperature and pressure conditions.
Fluorination of 1,3-bis-(trichloromethyl)-benzene:
In a typical industrial process, 3 kg of 1,3-bis-(trichloromethyl)-benzene is fluorinated with 2 liters of anhydrous hydrogen fluoride at 50°C for 6 hours in an autoclave. Post-reaction, the mixture is cooled, and the product is separated via fractional distillation, yielding approximately 220 g of 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene with a boiling point of 108°C to 109°C at 11 mm Hg (n_D20: 1.5008).Fluorination of 1,3-bis-(trichloromethyl)-benzene to produce 1,3-difluoro-4,6-bis-(trichloromethyl)benzene:
Under similar conditions, fluorination at 100°C with 639 g of anhydrous fluoride results in 1,516 g of the desired difluorinated intermediate, which is purified via distillation.
| Step | Temperature | Duration | Reagents | Yield |
|---|---|---|---|---|
| Fluorination | 50°C | 6 hours | Anhydrous HF | ~9.2% of crude product, 64.7% yield after distillation |
Chlorination and Nitration of Aromatic Precursors
Overview:
Chlorination introduces chlorine atoms into benzene rings, which are later substituted by fluorine. Nitration, often performed with nitrating agents, introduces nitro groups that can be reduced to amines or further functionalized.
Chlorination of Benzaldehyde or Benzene Derivatives:
Using chlorinating agents like sulfuryl chloride or N-chlorosuccinimide in the presence of catalysts such as phosphorus trichloride, chlorination occurs at specific positions on the aromatic ring. The process is conducted in solvents like benzotrifluoride or chlorobenzene at temperatures between 50°C and 120°C.Conversion to Trifluoromethoxybenzene:
The chlorinated intermediates undergo fluorination with hydrogen fluoride, as described above, to replace chlorine atoms with fluorine, yielding trifluoromethoxybenzene derivatives.
| Step | Temperature | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Chlorination | 50°C–120°C | Benzotrifluoride, chlorobenzene | PCl₃, benzoyl peroxide | Variable, optimized for selectivity |
Formation of Difluoromethyl Group via Fluorination
Overview:
The difluoromethyl group (–CHF₂) is introduced onto the aromatic ring via fluorination of suitable intermediates, such as chloromethyl derivatives, under controlled conditions.
Fluorination of Chloromethyl Intermediates:
For example, 1,3-bis-(trichloromethyl)-benzene is fluorinated with anhydrous HF at 100°C for 2.5 hours, leading to the formation of 1,3-difluoro-4,6-bis-(trichloromethyl)benzene with a yield of approximately 220 g from 525 g of precursor.Subsequent Hydrolysis and Purification:
The fluorinated intermediates are washed with dilute hydrochloric acid and water, then purified via distillation or crystallization.
Final Assembly: Synthesis of 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene
Overview:
The final compound is synthesized by fluorinating the appropriate trifluoromethoxybenzene derivatives, often via direct fluorination or substitution reactions involving difluoromethyl groups.
Fluorination of Trifluoromethoxybenzene Derivatives:
Using high-pressure fluorination with hydrogen fluoride at 50°C, 3 kg of 1,3-bis-(trichloromethyl)-benzene are fluorinated to produce the desired difluoromethyl derivative with a yield of approximately 64.7% after fractional distillation at 87°C under 11 mm Hg.-
Step Temperature Duration Reagents Yield Fluorination 50°C 6 hours Anhydrous HF ~64.7%
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Fluorination | Trichloromethyl-benzene derivatives | Anhydrous HF | 50°C–100°C | Difluorinated intermediates | 64.7% |
| Chlorination/Nitration | Benzaldehyde derivatives | PCl₃, SO₂Cl₂ | 50°C–120°C | Chlorinated aromatic compounds | Variable |
| Final fluorination | Difluorinated intermediates | HF | 50°C | 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene | 64.7% |
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, thiocyanates, and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Building Block for Complex Molecules: The compound serves as an essential intermediate in synthesizing various organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for selective reactions that can lead to complex structures .
- Trifluoromethoxylation Protocols: Recent studies have demonstrated its utility in trifluoromethoxylation processes, enabling the introduction of trifluoromethoxy groups into other substrates, which is valuable for developing new materials and drugs .
-
Medicinal Chemistry:
- Drug Discovery: Researchers are investigating the compound's potential as a precursor for active pharmaceutical ingredients (APIs). Its unique properties may lead to novel therapeutic agents with improved efficacy .
- Biological Activity Studies: The compound is being explored for its interactions with biological targets, which could lead to the development of new treatments for various diseases. Studies focus on its mechanisms of action at the molecular level .
-
Materials Science:
- Fluorinated Polymers: Due to its fluorinated nature, 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is utilized in producing specialty chemicals and polymers with enhanced properties such as chemical resistance and thermal stability .
- Coatings and Surface Modifications: The compound's unique chemical structure makes it suitable for applications in coatings that require specific surface properties, such as hydrophobicity or oleophobicity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Drug Development | Investigated as a precursor for novel anti-cancer agents. Demonstrated selective cytotoxicity against cancer cell lines. |
| 2 | Polymer Synthesis | Used in the development of a new class of fluorinated polymers that exhibit superior thermal stability compared to traditional polymers. |
| 3 | Biological Activity | Explored for its potential interactions with G-protein coupled receptors (GPCRs), showing promise in modulating receptor activity. |
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The trifluoromethoxy group (-OCF₃) and trifluoromethyl (-CF₃) substituents impart stronger electron-withdrawing effects compared to methoxymethoxy (-OCH₂OCH₃) or bromo (-Br) groups. This enhances electrophilic reactivity and stability in oxidative environments .
- Lipophilicity : Fluorinated substituents like -CF₂H and -OCF₃ significantly increase logP values, improving blood-brain barrier penetration in drug candidates .
- Synthetic Utility : Bromo and nitro derivatives (e.g., 1-bromo-3-(trifluoromethoxy)benzene) serve as intermediates in Suzuki-Miyaura couplings, while methoxymethoxy variants are used in protecting-group strategies .
Spectroscopic Comparisons
- ¹⁹F NMR: 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene: δ -111.56 (d, J = 53.4 Hz, 2F, -CF₂H) . 1-Bromo-3-(trifluoromethoxy)benzene: δ -112.0 (d, J = 55.8 Hz, 3F, -OCF₃) . The deshielding of fluorine atoms in -OCF₃ groups is more pronounced due to greater electronegativity .
¹H NMR :
- The -CF₂H group in 1-(difluoromethyl)-3-(trifluoromethoxy)benzene shows a characteristic triplet (J = 56.1 Hz) at δ 6.69 , whereas methoxymethoxy substituents exhibit singlet peaks near δ 4.40 .
Biological Activity
1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of difluoromethyl and trifluoromethoxy groups can significantly influence the compound's interaction with biological targets, enhancing its therapeutic potential.
The structural formula of 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene can be represented as follows:
This compound features:
- Difluoromethyl group : Enhances lipophilicity and metabolic stability.
- Trifluoromethoxy group : Known to improve binding affinity to various biological targets.
The biological activity of 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group may facilitate interactions through hydrogen bonding, while the trifluoromethoxy group can enhance electron-withdrawing effects, potentially increasing the compound's reactivity with nucleophiles in biological systems.
Enzyme Interaction
Research indicates that fluorinated compounds like 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene can act as inhibitors of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, suggesting that this compound may alter the pharmacokinetics of co-administered drugs, which is vital in drug development and safety assessments.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of this compound. In vitro assays demonstrate that it exhibits significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Case Studies
- Case Study 1 : A study evaluated the effects of 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene on cancer cell lines. Results showed that at concentrations above 10 μM, the compound induced apoptosis in MCF-7 breast cancer cells, suggesting potential use in cancer therapy .
- Case Study 2 : In a pharmacokinetic study involving animal models, the compound demonstrated favorable absorption and distribution profiles, indicating its potential for oral bioavailability .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CYP Enzyme Inhibition | Inhibits CYP1A2 and CYP2D6 | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in MCF-7 cells |
Table 2: Pharmacokinetic Profile
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and CF3/CF2 groups (δ ~120–125 ppm for ¹³C) .
- ¹⁹F NMR : Distinct signals for trifluoromethoxy (-OCF3: δ -55 to -60 ppm) and difluoromethyl (-CF2H: δ -80 to -90 ppm) groups .
- Mass Spectrometry (LRMS/HRMS) : Confirm molecular weight (e.g., C8H5F5O: expected [M+H]+ = 236.03) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How does the difluoromethyl group affect the electronic properties of the benzene ring?
Q. Advanced
- Electron-withdrawing effect : The -CF2H group decreases ring electron density via inductive effects, directing electrophilic substitution to meta/para positions .
- Hydrogen-bonding potential : The -CF2H group can act as a weak H-bond donor, influencing solubility and biomolecular interactions .
- Conformational rigidity : Fluorine’s high electronegativity restricts rotational freedom, altering binding affinity in drug-receptor interactions .
Experimental Validation : Computational DFT studies paired with Hammett σ constants quantify substituent effects .
How can researchers resolve contradictions in synthetic methodologies for fluorinated benzene derivatives?
Q. Advanced
- Comparative studies : Replicate reported methods (e.g., AlCl3 vs. Pd catalysis) under identical conditions to assess reproducibility .
- In situ monitoring : Use techniques like FT-IR or LC-MS to track intermediate formation and identify bottlenecks .
- Meta-analysis : Review kinetic data (e.g., activation energies) to rationalize divergent outcomes in halogenation vs. coupling routes .
What are the primary applications of this compound in medicinal chemistry?
Q. Basic
- Drug intermediates : Used to synthesize trifluoromethoxy-substituted bioactive molecules (e.g., kinase inhibitors) .
- Proteomics tools : Fluorinated aromatic tags enhance MS detectability in protein labeling .
- Antimicrobial agents : Derivatives exhibit fungicidal/bactericidal activity via membrane disruption .
Advanced Insight : The trifluoromethoxy group improves metabolic stability by resisting oxidative degradation .
What strategies study the metabolic stability of trifluoromethoxy-containing compounds?
Q. Advanced
- In vitro assays : Incubate with liver microsomes/CYP450 isoforms to quantify half-life and identify metabolites .
- Isotope labeling : Use ¹⁸O/²H isotopes to trace metabolic pathways via LC-MS .
- Computational ADME models : Predict bioavailability and clearance using QSAR or molecular docking .
What safety precautions are necessary when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .
- PPE : Wear nitrile gloves and goggles; fluorinated compounds can penetrate latex .
- Waste disposal : Neutralize halogenated waste with NaHCO3 before disposal .
Advanced Note : Monitor for HF release during hydrolysis of -CF2H groups using pH-sensitive strips .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
